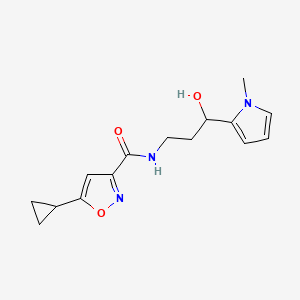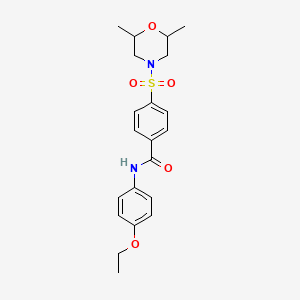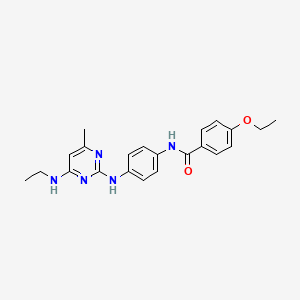
1-フェニル-1H-イミダゾール-2-イル 3,4,4-トリフルオロ-3-ブテニルスルフィド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is a complex organic compound that features an imidazole ring, a phenyl group, and a trifluorobutenyl sulfide moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its versatility in various chemical reactions and biological activities . The trifluorobutenyl sulfide group adds unique chemical properties, making this compound of interest in various fields of research.
科学的研究の応用
1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide has several scientific research applications:
作用機序
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets due to their broad range of chemical and biological properties .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine and DNA based structures . Therefore, imidazole derivatives may interact with biochemical pathways involving these molecules.
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can also vary greatly depending on the specific compound. Imidazole itself is highly soluble in water and other polar solvents , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of imidazole derivatives depend on their specific targets and mode of action. For example, some imidazole derivatives have been reported to have antitumor effects, suggesting they may induce cell death in cancer cells .
Action Environment
The action of imidazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can influence the ionization state of imidazole, potentially affecting its interaction with targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where an appropriate phenyl halide reacts with the imidazole derivative.
Addition of the Trifluorobutenyl Sulfide Group: The trifluorobutenyl sulfide moiety can be added through a nucleophilic substitution reaction, where a trifluorobutenyl halide reacts with a thiol derivative of the imidazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
類似化合物との比較
Similar Compounds
1-phenyl-1H-imidazole: Lacks the trifluorobutenyl sulfide group, making it less lipophilic and potentially less bioactive.
1-phenyl-1H-imidazol-2-yl sulfide: Similar structure but without the trifluorobutenyl group, which may affect its chemical reactivity and biological activity.
Uniqueness
1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is unique due to the presence of the trifluorobutenyl sulfide group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
1-phenyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2S/c14-11(12(15)16)6-9-19-13-17-7-8-18(13)10-4-2-1-3-5-10/h1-5,7-8H,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLDWRSSSOWMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2492372.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)

![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2492379.png)

![4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B2492384.png)
![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2492385.png)


![6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492391.png)


